methyl 4-methoxy-3-(N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)benzoate
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Description
Methyl 4-methoxy-3-(N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C17H19F3N4O5S and its molecular weight is 448.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, methyl 4-methoxy-3-({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)benzoate, is a derivative of the triazole class . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system , showing versatile biological activities . .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds with different target receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Triazole derivatives have been reported to show diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index .
Result of Action
Given the diverse pharmacological activities of triazole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Properties
IUPAC Name |
methyl 4-methoxy-3-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O5S/c1-28-12-5-3-10(16(25)29-2)7-13(12)30(26,27)21-8-15-23-22-14-6-4-11(9-24(14)15)17(18,19)20/h3,5,7,11,21H,4,6,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMLCSJGCGGKCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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